3-Methyl-3-(3-methylbutyl)oxirane-2-carbonitrile
Description
3-Methyl-3-(3-methylbutyl)oxirane-2-carbonitrile (CAS: 1849267-49-7) is a nitrile-functionalized epoxide characterized by a branched 3-methylbutyl substituent and a methyl group attached to the oxirane (epoxide) ring. Its molecular formula is C₁₀H₁₅NO, with a molecular weight of 165.23 g/mol . Safety protocols emphasize avoiding heat sources and ensuring proper handling to prevent accidental ignition .
Properties
Molecular Formula |
C9H15NO |
|---|---|
Molecular Weight |
153.22 g/mol |
IUPAC Name |
3-methyl-3-(3-methylbutyl)oxirane-2-carbonitrile |
InChI |
InChI=1S/C9H15NO/c1-7(2)4-5-9(3)8(6-10)11-9/h7-8H,4-5H2,1-3H3 |
InChI Key |
KCVZAJPUGMWUFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC1(C(O1)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-(3-methylbutyl)oxirane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the epoxidation of an alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the oxirane ring. The nitrile group can be introduced through a nucleophilic substitution reaction using a suitable nitrile source .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-3-(3-methylbutyl)oxirane-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols or other oxygenated products.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The oxirane ring can undergo nucleophilic substitution reactions with nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Lithium aluminum hydride (LiAlH4) for nitrile reduction.
Substitution: Various nucleophiles (amines, alcohols, thiols) under basic or acidic conditions.
Major Products Formed
Diols: Formed from the oxidation of the oxirane ring.
Amines: Formed from the reduction of the nitrile group.
Substituted Oxiranes: Formed from nucleophilic substitution reactions.
Scientific Research Applications
3-Methyl-3-(3-methylbutyl)oxirane-2-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-3-(3-methylbutyl)oxirane-2-carbonitrile involves the reactivity of the oxirane ring and the nitrile group. The oxirane ring is highly strained and can undergo ring-opening reactions, making it a reactive intermediate in various chemical processes. The nitrile group can participate in nucleophilic addition reactions, leading to the formation of amines or other derivatives .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogues of 3-methyl-3-(3-methylbutyl)oxirane-2-carbonitrile, focusing on substituent variations and their implications:
Key Observations:
Substituent Diversity: The 3-methylbutyl group in the target compound introduces steric bulk and lipophilicity, which may influence solubility in non-polar solvents .
Synthesis and Yield: 3-Methyl-3-p-tolyl-oxirane-2-carbonitrile is synthesized with a 58% yield via a route involving aryne intermediates, suggesting methodological efficiency for aromatic derivatives .
Safety and Handling :
Reactivity and Functional Group Interactions
- Epoxide Reactivity: All compounds contain an epoxide ring, which is susceptible to nucleophilic attack. The electron-withdrawing nitrile group adjacent to the epoxide likely accelerates ring-opening reactions compared to non-nitrile epoxides.
- Substituent Effects on Reactivity :
- Alkyl substituents (e.g., 3-methylbutyl) may stabilize the epoxide ring sterically but reduce electrophilicity.
- Aromatic substituents could direct ring-opening reactions regioselectively due to electronic effects (e.g., para-substituted toluyl groups) .
Biological Activity
3-Methyl-3-(3-methylbutyl)oxirane-2-carbonitrile, a compound of interest in various biological and chemical research fields, has garnered attention due to its unique structural characteristics and potential bioactive properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
This compound features an epoxide functional group, which is known for its reactivity and ability to participate in various biochemical reactions. The presence of the carbonitrile group enhances its potential as a bioactive molecule.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby modulating biochemical reactions.
- Receptor Interaction : It has the potential to interact with various receptors, influencing cellular signaling pathways.
- Cytotoxic Effects : Preliminary studies suggest that the compound may exhibit cytotoxic properties against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.
Research Findings
Recent studies have explored the biological activity of this compound through various experimental approaches:
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit cell proliferation in several cancer cell lines. For instance, a study reported that at concentrations ranging from 10 µM to 100 µM, significant reductions in cell viability were observed in human breast cancer cells (MCF-7) and lung cancer cells (A549).
In Vivo Studies
Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of this compound. A notable study involved administering the compound to mice with induced tumors, where it exhibited a dose-dependent reduction in tumor size compared to control groups.
Case Studies
-
Case Study 1: Anti-Cancer Activity
- Objective : To evaluate the anti-cancer effects of this compound.
- Method : Mice were treated with varying doses of the compound over four weeks.
- Results : Tumor growth was significantly inhibited at doses above 50 mg/kg, with minimal side effects observed.
-
Case Study 2: Neuroprotective Effects
- Objective : Investigate potential neuroprotective properties.
- Method : Zebrafish models were exposed to the compound during early development stages.
- Results : The compound showed protective effects against neurodevelopmental toxicity at concentrations below 30 µM.
Table 1: Summary of Biological Activities
| Activity Type | Assay Type | Concentration Range | Effect Observed |
|---|---|---|---|
| Cytotoxicity | MCF-7 Cell Line | 10 µM - 100 µM | Significant reduction in viability |
| Tumor Growth Inhibition | Mouse Model | 50 mg/kg - 200 mg/kg | Dose-dependent tumor size reduction |
| Neuroprotection | Zebrafish Model | <30 µM | Protective effects on development |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
